molecular formula C23H21FN6O3S B2918308 N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 852154-06-4

N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No. B2918308
CAS RN: 852154-06-4
M. Wt: 480.52
InChI Key: UPUKAPXPLXZFFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H21FN6O3S and its molecular weight is 480.52. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiopharmaceutical Development

Compounds within the related chemical family have been explored for their potential in radiopharmaceutical applications, particularly in the synthesis of selective radioligands like DPA-714 for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This area of research is significant for diagnosing and studying neuroinflammatory processes, showcasing the compound's relevance in neuroscience and medical diagnostics (Dollé et al., 2008).

Antimicrobial Activity

Studies have also investigated the antimicrobial properties of pyrimidine-triazole derivatives. These compounds have been synthesized and evaluated against selected bacterial and fungal strains, indicating the potential of these chemicals in developing new antimicrobial agents. This research direction is critical for addressing the growing concern over antimicrobial resistance and finding new therapeutic options (Majithiya & Bheshdadia, 2022).

Chemical Structure and Molecular Interactions

The crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been elucidated, contributing to the understanding of molecular conformations and intermolecular interactions. Such insights are foundational for drug design, allowing for the prediction of compound behavior in biological systems and the development of compounds with optimized pharmacological profiles (Subasri et al., 2016).

Antiviral and Anti-COVID-19 Applications

The potential antiviral activity, especially against COVID-19, has been explored through molecular structure, NBO analysis, and docking studies. Compounds with similar structural motifs have shown promise in interacting with SARS-CoV-2 proteins, highlighting their potential role in combating the pandemic and contributing to the urgent need for effective COVID-19 treatments (Mary et al., 2020).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O3S/c1-13-3-4-14(2)18(9-13)26-21(32)12-34-23-29-28-19(10-16-11-20(31)27-22(33)25-16)30(23)17-7-5-15(24)6-8-17/h3-9,11H,10,12H2,1-2H3,(H,26,32)(H2,25,27,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUKAPXPLXZFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

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